molecular formula C16H16N2O2 B057237 9-(2-Carboxy-2-cyanovinyl)julolidine CAS No. 142978-18-5

9-(2-Carboxy-2-cyanovinyl)julolidine

Cat. No. B057237
CAS RN: 142978-18-5
M. Wt: 268.31 g/mol
InChI Key: JXENNHTVELFRHV-NTEUORMPSA-N
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Description

Synthesis Analysis

Research on derivatives of 9-(2-carboxy-2-cyanovinyl)julolidine, such as the synthesis of novel 6-cyano-9-(aryl)-9H-purine derivatives via formamidine intermediates, demonstrates the compound's versatility in synthetic chemistry. These derivatives were synthesized through a multi-step process starting with diaminomaleonitrile, indicating a complex synthetic pathway that yields various structurally related compounds (Milad, Yahyazadeh, & Navabeh, 2012).

Molecular Structure Analysis

The molecular structure of solvated this compound has been elucidated through crystallography, revealing an essentially planar –CH=(CN)–CO2H substituent that is almost coplanar with the benzene ring. This structural insight is crucial for understanding the molecule's interactions and fluorescence properties (Yennawar, He, Rumble, & Maroncelli, 2012).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including binding to proteins like bovine brain calmodulin, which significantly affects its fluorescence properties. This interaction is sensitive to calcium ions, showcasing the compound's potential as a biochemical sensor (Iio, Itakura, Takahashi, & Sawada, 1991).

Physical Properties Analysis

The physical properties of this compound, such as its solvatochromic behavior in various solvents, have been characterized to understand its potential in applications like supercritical fluid technology. Its fluorescence behavior under different conditions highlights the molecule's sensitivity to environmental changes, making it a valuable tool for probing physical properties at the molecular level (Lemert & Desimone, 1991).

Chemical Properties Analysis

The chemical properties of this compound, particularly its interaction with various substrates and its role in fluorescence-based sensing, are critical for its application in scientific research. Its ability to bind and report on the conformational changes of proteins through fluorescence intensity changes demonstrates its utility as a chemical probe (Iio et al., 1991).

Scientific Research Applications

  • Fluid Flow and Viscosity Sensing:

    • CCVJ is used as a rotor probe due to its sensitivity to fluid motion and viscosity. Its photoisomerization process, rather than the typically assumed twisted intramolecular charge transfer (TICT) process, is crucial for its viscosity-sensing ability. It undergoes changes in its fluorescent response based on the viscosity of the environment, making it a valuable tool for studying fluid dynamics and environmental fluidity (Rumble et al., 2012).
  • Studying Film Properties and Water Uptake:

    • The molecule has been employed to investigate the properties of thin films like Nafion. CCVJ fluorescence is used to probe the local motion within thin films at different hydration levels. It helps understand phenomena such as antiplasticization and water uptake in such films, providing insights into their mechanical and swelling properties (Dishari & Hickner, 2012).
  • Molecular Rotor Derivatives Synthesis and Characterization:

    • CCVJ derivatives are synthesized and characterized for their application as fluorescent non-mechanical viscosity sensors, especially in aqueous environments. Their behavior in modulating viscosity using different mixtures and their potential use in biofluids such as blood plasma or lymphatic fluid for viscosity determination are areas of ongoing research (Haidekker et al., 2004).
  • Probing Tubulin Structure and Assembly:

    • Studies have utilized CCVJ as a probe for understanding the structure and assembly of tubulin, a protein involved in cell structure and movement. The fluorescence characteristics of CCVJ have been used to differentiate between various tubulin polymorphs and provide insights into the tubulin assembly process (Kung & Reed, 1989).
  • Detection of Biomolecular Interactions:

    • CCVJ-based derivatives are developed as probes for rapid and specific detection of biomolecular interactions, such as peptide-protein interactions. These probes fluoresce conditionally upon target binding, providing a versatile tool for detecting specific interactions in various biological contexts (Goh et al., 2014).
  • Probing Biopolymer Structures:

    • The molecule has been applied as a structural probe for differentiating branched α-D-glucans, like amylopectin and phytoglycogen. Its fluorescence emissions provide insights into the restrictions imposed by the biopolymer structures, offering a means to study the structural aspects of these complex molecules (Peng & Yao, 2020).

Mechanism of Action

Target of Action

9-(2-Carboxy-2-cyanovinyl)julolidine, also known as CCVJ, is a fluorescent molecular rotor . It primarily targets proteins , specifically IgG and Fab, and can be used in the preparation of antibodies .

Mode of Action

CCVJ interacts with its targets through non-covalent binding . It has large hydrophobic structures that allow it to associate with hydrophobic pockets in proteins in solution . The fluorescence of CCVJ is inversely proportional to its intramolecular rotation, which depends on the immediate microenvironment of the probe .

Biochemical Pathways

Given its use as a fluorescent molecular rotor, it is likely involved in pathways where changes in solution and membrane viscosity, polymerization or aggregation processes, and protein (un)folding are important .

Pharmacokinetics

It is known that ccvj is soluble in dmso , which could potentially impact its bioavailability.

Result of Action

The result of CCVJ’s action is primarily observed through changes in its fluorescence. The E isomer of CCVJ, which is present in the absence of light, yields a fluorescent behavior, while the Z isomer is a photoproduct with no detectable luminescence . This change in fluorescence can be used to monitor changes in solution and molecular characteristics .

Action Environment

The action of CCVJ is influenced by its immediate microenvironment . The intramolecular rotation of CCVJ, and hence its fluorescence, depends on the immediate microenvironment of the probe . Therefore, factors such as solution and membrane viscosity, as well as the presence of proteins, can influence CCVJ’s action, efficacy, and stability .

properties

IUPAC Name

(E)-3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXENNHTVELFRHV-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142978-18-5
Record name 9-(2-Carboxy-2-cyanovinyl)julolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142978185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Carboxy-2-cyanovinyl)julolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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